N-(4-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS No.: 896340-55-9
Cat. No.: VC6445517
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.43
* For research use only. Not for human or veterinary use.
![N-(4-ethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide - 896340-55-9](/images/structure/VC6445517.png)
Specification
CAS No. | 896340-55-9 |
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Molecular Formula | C18H18N4O3S |
Molecular Weight | 370.43 |
IUPAC Name | N-(4-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C18H18N4O3S/c1-3-25-14-8-6-13(7-9-14)19-15(23)11-26-17-20-16-12(2)5-4-10-22(16)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23) |
Standard InChI Key | OSBJCCOWOODLJO-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C |
Introduction
Structural Features:
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Core Framework: Pyrido[1,2-a] triazine is a fused heterocyclic system known for its stability and potential biological activity.
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Substituents:
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N-(4-Ethoxyphenyl): A phenyl group with an ethoxy (-OCH₂CH₃) substitution at the para position.
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Acetamide Group: Contains a sulfanyl linkage to the triazine core.
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Synthesis
The synthesis of such compounds typically involves:
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Step 1: Formation of the pyrido[1,2-a] triazine core through cyclization reactions.
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Step 2: Functionalization of the core with sulfanyl and acetamide groups.
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Step 3: Introduction of the ethoxyphenyl group via nucleophilic substitution or coupling reactions.
Reaction conditions would likely involve:
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Solvents like ethanol or acetonitrile.
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Catalysts such as potassium carbonate or other bases.
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Purification through recrystallization or chromatography.
Characterization Techniques
To confirm the structure and purity of this compound:
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NMR Spectroscopy:
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-NMR and -NMR to identify hydrogen and carbon environments.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To identify functional groups (e.g., amide bonds).
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X-ray Crystallography:
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For precise structural determination if crystals are available.
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Biological Activity:
Compounds with similar structures are often evaluated for:
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Enzyme Inhibition: Potential inhibitors of kinases or oxidoreductases.
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Antimicrobial Properties: Activity against bacterial or fungal pathogens.
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Anticancer Activity: Cytotoxicity against cancer cell lines.
Computational Studies:
Molecular docking and dynamics simulations could predict interactions with biological targets like proteins or DNA.
Data Table Example
Parameter | Value/Description |
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Molecular Formula | CxHyNzOwS |
Molecular Weight | Calculated based on structure |
Melting Point | Experimentally determined |
Solubility | Soluble in organic solvents |
Biological Activity | To be tested |
Synthesis Yield | Dependent on reaction conditions |
If you have access to experimental data or specific references about this compound, I can further refine this discussion. Let me know if you'd like assistance with any particular aspect!
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